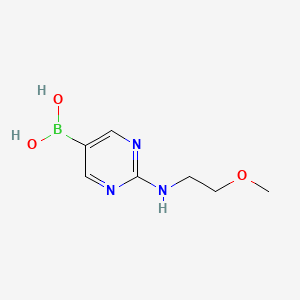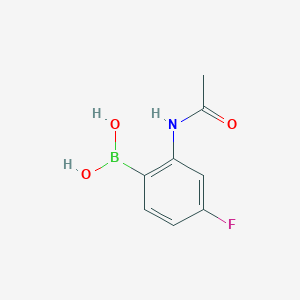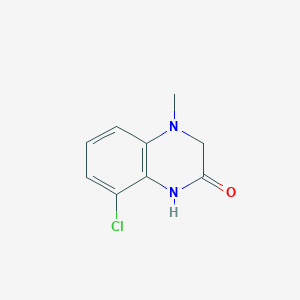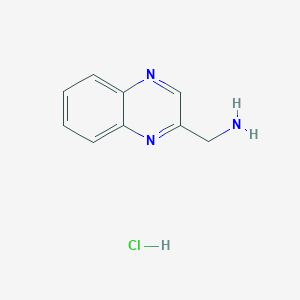
5-ethoxy-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules. This compound is characterized by an ethoxy group at the 5-position and a formyl group at the 3-position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde typically involves the formation of the chromene ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the chromene ring, which can then be further functionalized to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Ethoxy-2H-chromene-3-carboxylic acid.
Reduction: 5-Ethoxy-2H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active chromenes.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The chromene ring can also interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carbaldehyde: Lacks the ethoxy group at the 5-position.
5-Methoxy-2H-chromene-3-carbaldehyde: Contains a methoxy group instead of an ethoxy group.
4-Hydroxy-2H-chromene-3-carbaldehyde: Contains a hydroxy group at the 4-position.
Uniqueness
5-Ethoxy-2H-chromene-3-carbaldehyde is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-ethoxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-2-14-11-4-3-5-12-10(11)6-9(7-13)8-15-12/h3-7H,2,8H2,1H3 |
InChI Key |
IARQBHFPINQOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)

![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)





![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)
